DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate typically involves the reaction of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
- Di(tert-butyl) 1,4-diazepane-1,4-dicarboxylate
- tert-Butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of two tert-butyl groups. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds .
Properties
Molecular Formula |
C16H30N2O4 |
---|---|
Molecular Weight |
314.42 g/mol |
IUPAC Name |
ditert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H30N2O4/c1-12-10-17(13(19)21-15(2,3)4)8-9-18(11-12)14(20)22-16(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
QAHIHISLIPGFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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